2-Isopropylthio-4,5-dimethoxyaniline
Description
2-Isopropylthio-4,5-dimethoxyaniline is a substituted aniline derivative characterized by a thioether (isopropylthio) group at the 2-position and methoxy groups at the 4- and 5-positions. The electron-donating methoxy groups enhance the aromatic ring’s electron density, while the isopropylthio substituent introduces steric bulk and sulfur-based reactivity.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4,5-dimethoxy-2-propan-2-ylsulfanylaniline |
InChI |
InChI=1S/C11H17NO2S/c1-7(2)15-11-6-10(14-4)9(13-3)5-8(11)12/h5-7H,12H2,1-4H3 |
InChI Key |
URWCHIWMQQQYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1N)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
(a) 4-Chloro-2,5-dimethoxyaniline
- Structure : Chlorine at the 4-position and methoxy groups at 2- and 5-positions.
- Key Differences :
- The chloro group is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating isopropylthio group in the target compound.
- Chlorine’s electronegativity increases susceptibility to nucleophilic substitution, whereas the isopropylthio group may favor oxidation or sulfur-specific reactions .
- Applications : Chlorinated anilines are often intermediates in agrochemical synthesis.
(b) 2-Bromo-4,5-dimethoxyaniline
- Structure : Bromine at the 2-position and methoxy groups at 4- and 5-positions.
- Key Differences :
- Optical Properties : Brominated aromatic amines exhibit distinct UV-Vis absorption profiles due to heavy atom effects, differing from sulfur-containing analogs.
(c) 2-(4-Aminophenyl)sulfonyl-4,5-dimethoxyaniline
- Structure: Sulfonyl group linking a 4-aminophenyl moiety to the 2-position of 4,5-dimethoxyaniline.
- Key Differences :
Electronic and Optical Properties
A study on Poly(2,5-dimethoxyaniline)/TiO₂ hybrids (band gap 2.34–3.06 eV) highlights the role of methoxy groups in modulating conjugated systems’ electronic properties .
Steric and Solubility Considerations
- 2-Ethoxy-4,5-dimethylaniline Derivatives: Ethoxy and methyl groups introduce steric hindrance but lack sulfur’s nucleophilic character.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Synthesis Pathways : The isopropylthio group’s introduction may require thiol-alkylation or nucleophilic aromatic substitution, differing from halogenation or sulfonation routes used in analogs .
- Toxicity Data: Limited safety information exists for this compound, unlike sulfonyl derivatives with documented GHS classifications .
- Material Science Potential: Further studies on its electronic properties could align it with conductive polymers like poly(2,5-dimethoxyaniline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
